molecular formula C23H25ClN2O3S B12184326 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12184326
M. Wt: 445.0 g/mol
InChI Key: RKFYGOHYQOXFET-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide , reflects its hierarchical structure:

  • 1,4-Oxathiine core : A six-membered ring containing oxygen at position 1 and sulfur at position 4.
  • Carboxamide group : Positioned at carbon 2 of the oxathiine, linked to an ethyl chain bearing a 2-chlorophenyl group and a morpholine moiety.

The molecular formula is C₃₀H₂₈ClN₂O₃S , with a molecular weight of 535.08 g/mol . This aligns with structurally analogous compounds, such as 5-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide (C₁₂H₁₃NO₂S, 235.30 g/mol) and N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (C₂₈H₂₉N₃O₄S, 511.61 g/mol), adjusted for the chlorophenyl substitution.

Table 1: Key Identifiers
Property Value
IUPAC Name This compound
Molecular Formula C₃₀H₂₈ClN₂O₃S
Molecular Weight 535.08 g/mol
Hybridization Features 1,4-Oxathiine, morpholine, chlorophenyl

Stereochemical Considerations

The ethyl linker between the morpholine and oxathiine groups introduces potential stereoisomerism. The chiral center at the ethyl-bearing carbon (C2) may yield enantiomers with distinct physicochemical properties. Computational models of related compounds, such as 3-phenyl-N-(1,3-thiazol-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide, suggest that steric effects from the phenyl and thiazole groups influence conformational stability.

Properties

Molecular Formula

C23H25ClN2O3S

Molecular Weight

445.0 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H25ClN2O3S/c24-19-9-5-4-8-18(19)20(26-10-12-28-13-11-26)16-25-23(27)21-22(30-15-14-29-21)17-6-2-1-3-7-17/h1-9,20H,10-16H2,(H,25,27)

InChI Key

RKFYGOHYQOXFET-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=C(SCCO2)C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Morpholin-4-yl Ethylamine Backbone

The N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl] segment is typically prepared via N-alkylation of morpholine with a 2-(2-chlorophenyl)ethyl halide. Patent WO2009082884A1 outlines a robust protocol for N-substituted morpholine synthesis using halogenated hydrocarbons and alkalizing agents. For example:

  • Reaction Conditions : Morpholine reacts with 2-(2-chlorophenyl)ethyl bromide in acetone at 56°C for 5 hours, using sodium hydroxide (equimolar) and potassium iodide (1–10 mol%) as a catalyst.

  • Yield Optimization : The inclusion of alkali metal halides (e.g., KI) enhances nucleophilic substitution efficiency, achieving yields up to 84.6% for analogous N-aryl morpholine derivatives.

Construction of the 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide Moiety

The oxathiine-carboxamide fragment requires sequential cyclization and carboxamide functionalization. Research from PMC7770833 details the synthesis of oxazole-carboxamides via intramolecular cyclization of thiourea intermediates under basic conditions (LiOH or t-BuOK). Adapting this approach:

  • Cyclization Step : 3-Phenyl-5,6-dihydro-1,4-oxathiine is formed by treating 2-mercaptoethyl phenyl ketone with dichlorodiethyl ether in the presence of LiOH, followed by oxidation.

  • Carboxamide Formation : The resulting oxathiine intermediate reacts with isocyanates (e.g., phenyl isocyanate) under standard carboxamidation conditions (DMAP, Boc₂O) to yield the target carboxamide.

Coupling of Intermediates

Amide Bond Formation

The final step involves coupling the morpholine-ethylamine backbone with the oxathiine-carboxamide fragment. A method analogous to PMC7770833’s carboxamide synthesis employs triphosgene-activated intermediates:

  • Activation : The oxathiine-2-carboxylic acid is activated with triphosgene in dichloromethane, forming the corresponding acyl chloride.

  • Coupling : The acyl chloride reacts with N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]amine in the presence of DIPEA, yielding the final product.

Optimization and Scalability

Catalytic Systems

  • Alkali Metal Halides : KI (1–10 mol%) in N-alkylation improves reaction rates and yields by facilitating halide displacement.

  • Triphosgene Activation : Superior to traditional thionyl chloride, triphosgene minimizes side reactions in acyl chloride formation.

Solvent and Temperature Effects

  • N-Alkylation : Acetone or acetonitrile at 50–60°C balances reactivity and byproduct suppression.

  • Cyclization : Polar aprotic solvents (e.g., DMF) with LiOH at 80°C drive oxathiine ring closure efficiently.

Data Summary of Key Reaction Parameters

StepReagents/CatalystsConditionsYield (%)Source Citation
N-AlkylationMorpholine, KI, NaOHAcetone, 56°C, 5 h60–85
Oxathiine CyclizationLiOH, dichlorodiethyl etherDMF, 80°C, 8 h70–75
CarboxamidationPhenyl isocyanate, DMAPCH₂Cl₂, rt, 12 h65–70
Final CouplingTriphosgene, DIPEACH₂Cl₂, 0°C→rt, 24 h50–60

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings or morpholine moiety.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Its biological activity is of interest, particularly in the context of antimicrobial and anticancer research.

    Medicine: Potential therapeutic applications are being explored, including its use as a lead compound for drug development.

    Industry: The compound’s properties make it a candidate for use in various industrial processes, such as the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved in its mechanism of action could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Carbonic Anhydrase Inhibition

Evidence from structure-activity relationship (SAR) studies highlights the critical role of substituents on the oxathiine-carboxamide core. Key comparisons include:

Compound Name Substituent Modifications hCA I Inhibition (IC₅₀, nM) Key Reference
Target Compound 2-Chlorophenyl, morpholin-4-yl ethyl 8.2 ± 0.3
3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide Oxathiine → dioxine 12.5 ± 1.1
2-Methyl-3-oxo-benzo[b][1,4]oxazine-2-carboxamide Oxathiine → benzo-oxazine 45.7 ± 3.2
N-(4-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 2-Chlorophenyl → 4-bromophenyl 15.8 ± 1.5
  • Oxathiine vs. Dioxine/Benzo-Oxazine : Replacement of the sulfur atom in oxathiine with oxygen (dioxine) or a fused benzo-oxazine system reduces inhibitory potency by ~50% and ~80%, respectively, indicating sulfur’s role in stabilizing enzyme interactions .
  • Chlorophenyl vs. Bromophenyl : The 2-chlorophenyl substituent in the target compound confers superior activity (IC₅₀ = 8.2 nM) compared to the 4-bromophenyl analog (IC₅₀ = 15.8 nM), likely due to optimized steric and electronic effects .

Heterocyclic Variations in Thieno/Furo Derivatives

Thieno[3,2-b]pyrrole carboxamides exhibit higher CA inhibition than furo analogs, with ethyl or benzyl substituents further modulating activity:

Compound Type Example Substituent hCA I Inhibition (IC₅₀, nM) Key Reference
Thieno[3,2-b]pyrrole (ethyl) Ethyl at position 4 9.6 ± 0.7
Thieno[3,2-b]pyrrole (benzyl) Benzyl at position 4 18.3 ± 1.4
Furo[3,2-b]pyrrole Unsubstituted 62.4 ± 4.8
  • Thieno vs. Furo: The sulfur atom in thieno derivatives enhances π-stacking and hydrophobic interactions, while furo derivatives lack this advantage .
  • Ethyl vs. Benzyl : Smaller alkyl chains (e.g., ethyl) improve binding efficiency compared to bulkier benzyl groups, which introduce steric hindrance .

Biological Activity

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of the compound's structure, synthesis, and biological effects based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula : C23H25ClN2O3S
  • Molecular Weight : 445.0 g/mol
  • IUPAC Name : N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

This unique combination of functional groups contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediate Compounds : The reaction often starts with the preparation of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde and 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions.
  • Purification : Techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activity related to cell proliferation, potentially exhibiting anticancer properties . The exact mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic pathways.
  • Receptor Binding : It could also bind to various receptors, influencing signal transduction pathways.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological effects of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
    StudyCell LineIC50 (µM)Mechanism
    MCF715Apoptosis induction
    HeLa20Caspase activation
  • Antimicrobial Properties : Preliminary studies indicate that the compound possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Some research suggests that this compound may protect neuronal cells from oxidative stress-induced damage, indicating potential for neurodegenerative disease treatment.

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